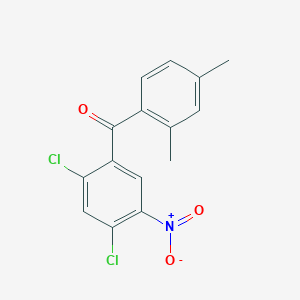
(2,4-dichloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dichloro-5-nitrophenyl)(2,4-dimethylphenyl)methanone, also known as "DCNP," is a synthetic compound that has been widely used in scientific research. It is a member of the family of nitrophenyl ketones and has been used as an inhibitor of certain enzymes in biochemical assays. DCNP has also been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of DCNP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. In particular, DCNP has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
DCNP has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of protein kinase C, DCNP has been shown to inhibit the activity of other enzymes, such as tyrosine kinases and phosphatases. It has also been shown to induce apoptosis (programmed cell death) in certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DCNP in lab experiments is its relatively low cost and ease of synthesis. Additionally, its ability to inhibit the activity of certain enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using DCNP is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types.
Orientations Futures
There are several potential future directions for research on DCNP. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to determine the efficacy and safety of DCNP in vivo. Additionally, the mechanism of action of DCNP is not fully understood, and further research is needed to elucidate its effects on various enzymes and cellular processes.
Méthodes De Synthèse
DCNP is synthesized by the reaction of 2,4-dichloro-5-nitrophenylhydrazine with 2,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is a yellow crystalline solid that is relatively stable under normal laboratory conditions.
Applications De Recherche Scientifique
DCNP has been used as an inhibitor of various enzymes in biochemical assays. It has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in a variety of cellular processes. DCNP has also been studied for its potential use in the treatment of cancer and other diseases, as it has been shown to inhibit the growth of certain cancer cells in vitro.
Propriétés
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-8-3-4-10(9(2)5-8)15(19)11-6-14(18(20)21)13(17)7-12(11)16/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDQRNQQBCZUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-5-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
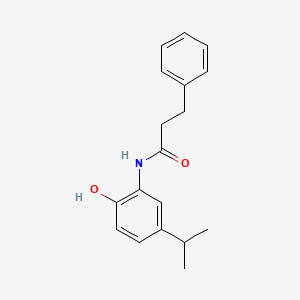
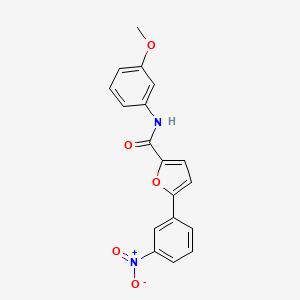
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
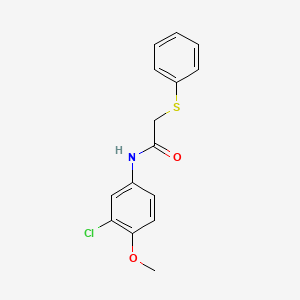

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
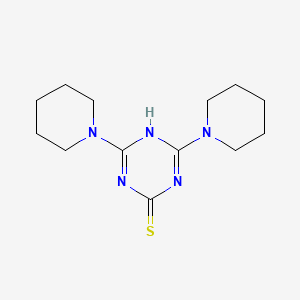
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)